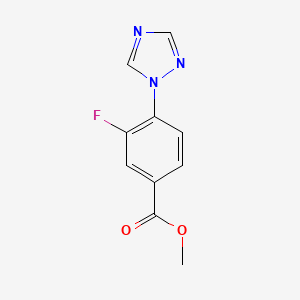![molecular formula C14H13N B2529994 4-[(E)-2-Methylstyryl]pyridine CAS No. 7370-31-2](/img/structure/B2529994.png)
4-[(E)-2-Methylstyryl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives
The study presented in the first paper explores a novel approach to synthesizing 4-substituted pyridine derivatives, which are valuable in pharmaceutical chemistry. The authors utilize a metal-free synthetic route involving pyridine-boryl radicals generated from 4-cyanopyridine and bis(pinacolato)diboron. This method leverages a radical addition/C-C coupling mechanism, which is supported by density functional theory (DFT) investigations and controlled experiments. The versatility of this approach is demonstrated by its application to a range of boryl radical acceptors and its successful use in the late-stage modification of complex pharmaceutical molecules .
Structural and Computational Analysis of Novel Pyridine Derivatives
In the second paper, a new compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), is synthesized from pyridine-4-carboxaldehyde and sulfadiazine. The structural characterization is performed using various spectroscopic techniques, including FTIR, 1HNMR, and UV-Visible spectroscopy. Computational methods such as DFT and Time-Dependent DFT (TD-DFT) are employed to corroborate the experimental findings. Additionally, the physical properties of PY4DA are predicted using the Swiss ADME online tool, and its antimicrobial activity is assessed through the disk well diffusion method. Molecular docking studies further elucidate the potential interactions of PY4DA with biological targets .
Molecular Structure Analysis of (E)-4-(4-Methylstyryl)pyridine
The third paper focuses on the molecular structure of (E)-4-(4-methylstyryl)pyridine in complex with (E)-but-2-enedioic acid. The asymmetric unit in the crystal structure consists of two independent (E)-4-(4-methylstyryl)pyridine molecules and one (E)-but-2-enedioic acid molecule. These components are linked through O—H∙∙∙N hydrogen bonds, forming a linear arrangement. This study provides insight into the intermolecular interactions and crystal packing of styrylpyridine derivatives .
Photophysical Properties of Arylstyrylimidazo[1,2-a]pyridine-based Chromophores
The fourth paper describes the synthesis and characterization of fluorescent arylstyrylimidazo[1,2-a]pyridine-based donor-acceptor chromophores. These novel compounds exhibit E-configuration of the vinyl double bond, as confirmed by 1H NMR spectroscopy. The photophysical properties, including absorption and emission, are studied, revealing fluorosolvatochromism and significant changes upon acidification due to protonation of the nitrogen atoms in the imidazo[1,2-a]pyridine ring. This work highlights the potential of these chromophores for applications in fluorescence-based technologies .
科学的研究の応用
Coordination Chemistry and Ligand Behavior In coordination chemistry, 4-[2-(2-methylphenyl)ethenyl]pyridine shows interesting ligand behavior as seen in the study of diiodidobis{4-[2-(2-methylphenyl)ethenyl]pyridine-κN}cadmium. This compound features a Cd atom in a tetrahedral coordination geometry, coordinated by two I atoms and two N atoms from symmetry-related ligands. Such studies are crucial for developing new metal-organic frameworks and catalytic systems (Dong Liu, 2011).
Photophysical Properties The photophysical properties of trans-2-[4-(N,N-dimethylaminostyryl)]pyridine have been extensively studied, highlighting its "push–pull" molecular characteristics. In nonpolar solvents, fluorescence originates from a locally excited state, whereas in polar solvents, fluorescence arises from an intramolecular charge transfer state. Such insights contribute to the development of novel fluorescent materials for sensing and imaging applications (Sonu, A. Tiwari, Amrit Sarmah, R. Roy, S. K. Saha, 2014).
Spectroscopic Analysis A combined theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds has been performed. This research aids in understanding the structure-property relationships, which is essential for the design of molecules with specific electronic and optical properties. The study demonstrates the impact of substituents on the spectral features, useful for applications in organic electronics and photonics (M. Castro, M. Percino, V. Chapela, Margarita Cerón, Guillermo Soriano-Moro, Jorge Lopez-Cruz, F. Melendez, 2013).
Catalytic Applications Research on rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatisation introduces a novel catalytic method that leverages feedstock chemicals like methanol and formaldehyde for methyl group introduction onto aromatic rings. Such methodologies open new avenues for the functionalization of aromatic compounds, pivotal in pharmaceutical synthesis and material science (Alexandru Grozavu, H. B. Hepburn, Elliot P. Bailey, P. Lindsay-Scott, T. Donohoe, 2020).
Safety and Hazards
While specific safety and hazards data for 4-[(E)-2-Methylstyryl]pyridine was not found, general precautions for handling pyridine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
特性
IUPAC Name |
4-[(E)-2-(2-methylphenyl)ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-4-2-3-5-14(12)7-6-13-8-10-15-11-9-13/h2-11H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDCCQYDLFTGGH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-Methylstyryl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

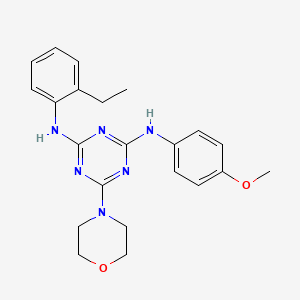
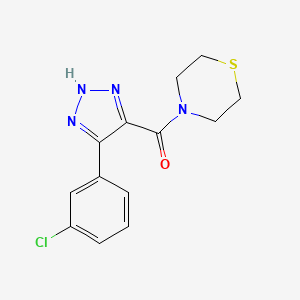
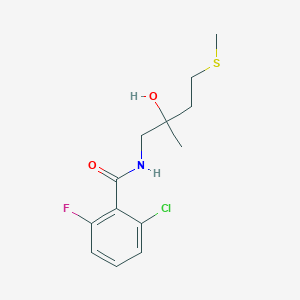
![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)
![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)
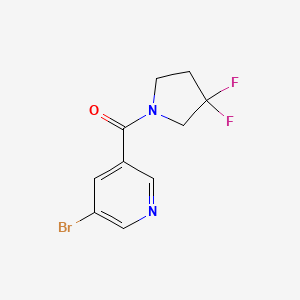
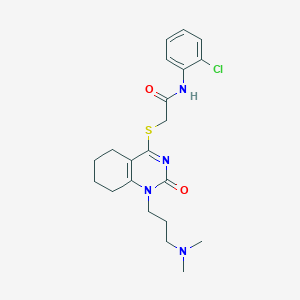
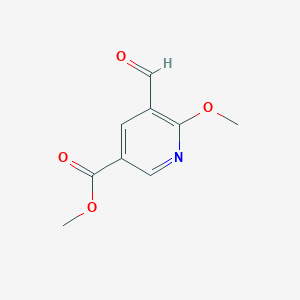
![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)
![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)
